molecular formula C22H29N3O6S B3245025 HC Blue no. 17 CAS No. 16517-75-2

HC Blue no. 17

Cat. No.: B3245025
CAS No.: 16517-75-2
M. Wt: 463.5 g/mol
InChI Key: DXNBFDTUGLSSOR-UHFFFAOYSA-N
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Description

HC Blue No. . It belongs to the anthraquinone class of dyes, which are known for their vibrant colors and stability.

Preparation Methods

The synthesis of HC Blue No. 17 involves multiple steps, typically starting with the preparation of the anthraquinone core. The synthetic route includes the following steps:

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

HC Blue No. 17 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

HC Blue No. 17 has a wide range of applications in scientific research:

    Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color and stability.

    Biology: The compound is used in staining protocols for visualizing biological samples under a microscope.

    Medicine: Research is ongoing into its potential use in medical diagnostics and as a marker in various assays.

    Industry: Beyond cosmetics, HC Blue No.

Mechanism of Action

The primary mechanism of action of HC Blue No. 17 in hair dyeing involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable color change. The molecular targets include the amino acids in the keratin, and the pathways involved include hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]propyl-trimethylazanium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2.CH4O4S/c1-13-12-16(23-10-7-11-24(2,3)4)17-18(19(13)22)21(26)15-9-6-5-8-14(15)20(17)25;1-5-6(2,3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H2-,22,23,25,26);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNBFDTUGLSSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167851
Record name HC Blue no. 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16517-75-2
Record name Cationic Blue 347
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16517-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Blue no. 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Blue no. 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium, [3-[(4-amino-3-methyl-1-anthraquinonyl)amino]propyl]trimethyl-, methyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC BLUE NO. 17
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8432OLU48W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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